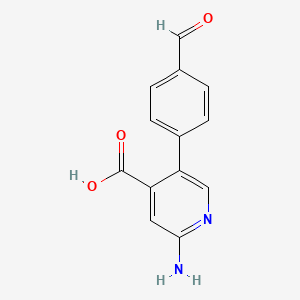
5-(4-Formylphenyl)-6-hydroxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Formylphenyl)-6-hydroxynicotinic acid (5-(4-FPHNA)) is a naturally occurring compound that is found in the human body, as well as in many plants and animals. It is a derivative of nicotinic acid, which is a common precursor for many biochemical processes. 5-(4-FPHNA) is an important intermediate in the biosynthesis of several important compounds, including acetylcholine, dopamine, and serotonin. It has also been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
科学研究应用
5-(4-FPHNA) has been studied extensively for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been used as a model compound to study the mechanisms of action of other compounds, such as acetylcholine and dopamine. Additionally, 5-(4-FPHNA) has been used in the synthesis of various drugs, including antidepressants and antipsychotics.
作用机制
The exact mechanism of action of 5-(4-FPHNA) is not yet fully understood. However, it is known to interact with various receptors and enzymes in the body, resulting in various physiological effects. It has been found to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects
5-(4-FPHNA) has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine. This can lead to improved cognitive function and memory. It has also been found to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
实验室实验的优点和局限性
5-(4-FPHNA) is a relatively easy compound to synthesize and can be used in a variety of laboratory experiments. It has a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that 5-(4-FPHNA) is a highly reactive compound and should be handled with care.
未来方向
The potential future directions for 5-(4-FPHNA) are numerous. Further research is needed to fully understand its mechanism of action and the potential therapeutic applications. Additionally, further studies are needed to explore its potential as a drug target for various diseases. Additionally, further research is needed to explore its potential as a biomarker for various diseases, as well as its potential role in the regulation of various physiological processes. Finally, further studies are needed to explore its potential as a drug delivery system for various drugs.
合成方法
5-(4-FPHNA) can be synthesized through several different methods. The most common method is through the reaction of 4-formylphenol and hydroxynicotinic acid, which yields 5-(4-FPHNA) as the main product. This reaction is catalyzed by a base such as sodium hydroxide and is usually carried out at a temperature of around 150°C. Other methods include the reaction of formaldehyde and hydroxynicotinic acid, as well as the reaction of 4-formylphenol and sodium hydroxide.
属性
IUPAC Name |
5-(4-formylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-7-8-1-3-9(4-2-8)11-5-10(13(17)18)6-14-12(11)16/h1-7H,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZQVDRMYAOCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687038 |
Source


|
| Record name | 5-(4-Formylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formylphenyl)-6-hydroxynicotinic acid | |
CAS RN |
1261973-02-7 |
Source


|
| Record name | 5-(4-Formylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














